molecular formula C11H24N2 B13335571 1-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-2-amine

1-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-2-amine

Cat. No.: B13335571
M. Wt: 184.32 g/mol
InChI Key: LKNODSQCBVNBAH-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-2-amine is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines that are commonly found in various natural and synthetic compounds This particular compound is characterized by its unique structure, which includes a piperidine ring substituted with dimethyl groups and a methylpropan-2-amine moiety

Preparation Methods

The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 3,5-dimethylpiperidine with 2-bromo-2-methylpropane in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial production methods may involve the catalytic hydrogenation of pyridine derivatives to form piperidine intermediates, followed by subsequent alkylation and purification steps . These methods are optimized for large-scale production to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating synaptic transmission and neuronal signaling .

Comparison with Similar Compounds

1-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-2-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-2-amine

InChI

InChI=1S/C11H24N2/c1-9-5-10(2)7-13(6-9)8-11(3,4)12/h9-10H,5-8,12H2,1-4H3

InChI Key

LKNODSQCBVNBAH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)CC(C)(C)N)C

Origin of Product

United States

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